molecular formula C19H15N3O B10865959 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole

10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole

Cat. No.: B10865959
M. Wt: 301.3 g/mol
InChI Key: WHMDSTSMZBRAOK-UHFFFAOYSA-N
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Description

10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole is a heterocyclic compound that features a unique structure combining a carbazole core with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a suitable oxadiazole precursor. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as hydrochloric acid (HCl) at controlled temperatures ranging from 0°C to 110°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: NaBH4 in an appropriate solvent like ethanol.

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole is unique due to its combined structure of carbazole and oxadiazole, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

10-benzyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-a]carbazole

InChI

InChI=1S/C19H15N3O/c1-2-6-13(7-3-1)12-22-17-9-5-4-8-14(17)15-10-11-16-18(19(15)22)21-23-20-16/h1-9H,10-12H2

InChI Key

WHMDSTSMZBRAOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NON=C2C3=C1C4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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